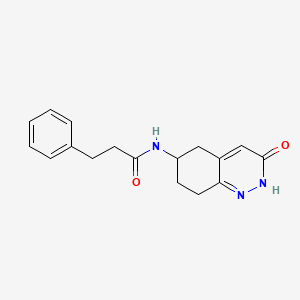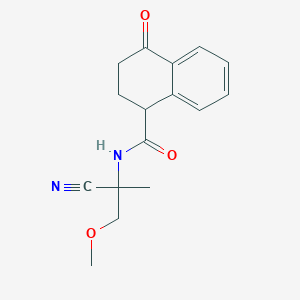![molecular formula C17H23N3O B2734722 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide CAS No. 1645543-04-9](/img/structure/B2734722.png)
2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar synthetic routes as described above. The choice of reaction conditions and reagents may vary to optimize yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, leading to the formation of biologically active products . These products can interact with specific enzymes, receptors, or other molecular targets to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide include other cyanoacetamides and related derivatives . Examples include:
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. Its benzylcyclohexyl group provides additional steric and electronic properties that can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
2-[(2-benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-10-11-19-17(21)13-20-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-3,6-7,15-16,20H,4-5,8-9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COROMMKSYNINAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)



![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide](/img/structure/B2734649.png)


![n-[2-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)



![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)
